

Application Notes and Protocols for TPX-0131 In Vivo Mouse Studies

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Compound of Interest

Compound Name: Zotizalkib

Cat. No.: B8210113

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

TPX-0131 (also known as **Zotizalkib**) is a next-generation, potent, and CNS-penetrant Anaplastic Lymphoma Kinase (ALK) inhibitor.^{[1][2][3]} It is a compact macrocyclic molecule designed to fit within the ATP-binding pocket of the ALK protein, effectively inhibiting its kinase activity.^{[1][2]} Preclinical studies have demonstrated its high potency against wild-type ALK and a broad spectrum of clinically relevant ALK resistance mutations, including the G1202R solvent front mutation and various compound mutations that are refractory to previous generations of ALK inhibitors.^{[1][2][4][5]} This document provides detailed application notes and protocols for conducting in vivo mouse studies to evaluate the efficacy of TPX-0131.

Data Presentation: In Vivo Efficacy of TPX-0131

The following table summarizes the quantitative data from preclinical in vivo mouse studies investigating the anti-tumor activity of TPX-0131.

Mouse Model	Cell Line	ALK Mutation Status	Treatment	Dosage	Administration Route	Dosing Schedule	Tumor Growth Inhibition (TGI) / Outcome	Reference
Cell-Derived Xenograft (CDX)	Ba/F3	EML4-ALK G1202R	TPX-0131	2 mg/kg	Oral Gavage	Twice Daily (BID)	64% TGI	[1] [6]
Cell-Derived Xenograft (CDX)	Ba/F3	EML4-ALK G1202R	TPX-0131	5 mg/kg	Oral Gavage	Twice Daily (BID)	120% TGI (regression)	[1] [6]
Cell-Derived Xenograft (CDX)	Ba/F3	EML4-ALK G1202R	TPX-0131	10 mg/kg	Oral Gavage	Twice Daily (BID)	200% TGI (complete regression)	[1] [6]
Cell-Derived Xenograft (CDX)	Ba/F3	EML4-ALK G1202R/L1198F	TPX-0131	2, 5, 10 mg/kg	Oral Gavage	Twice Daily (BID)	Complete regression at all doses	[6]
Cell-Derived Xenograft (CDX)	Ba/F3	EML4-ALK G1202R/L1196M	TPX-0131	Not specified	Oral Gavage	Twice Daily (BID)	Not specified	[1]

Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study of TPX-0131 in a subcutaneous xenograft mouse model.

Cell Culture and Xenograft Tumor Model Establishment

- **Cell Lines:** Ba/F3 cells engineered to express EML4-ALK with relevant mutations (e.g., G1202R, G1202R/L1198F, G1202R/L1196M) are commonly used.[\[1\]](#)
- **Culture Conditions:** Culture the cells in appropriate media (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS), antibiotics, and necessary growth factors. Maintain the cells in a humidified incubator at 37°C with 5% CO₂.
- **Animal Strain:** SCID/beige mice are a suitable immunocompromised strain for establishing xenografts.[\[2\]](#)
- **Tumor Implantation:**
 - Harvest cultured cells during their exponential growth phase.
 - Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
 - Subcutaneously inject the cell suspension (typically 1×10^7 to 2×10^7 cells) into the flank of each mouse.
 - Monitor the mice for tumor growth.

TPX-0131 Dosing Solution Preparation and Administration

- **Vehicle:** A common vehicle for oral administration of TPX-0131 is a solution of 0.5% methylcellulose in water.
- **Preparation of Dosing Solution:**
 - Calculate the required amount of TPX-0131 based on the mean body weight of the mice in each group and the desired dose (e.g., 2, 5, or 10 mg/kg).

- Prepare a homogenous suspension of TPX-0131 in the vehicle. Sonication may be required to ensure uniform suspension.
- Prepare fresh dosing solutions daily.
- Administration:
 - Administer the TPX-0131 suspension or vehicle control to the mice via oral gavage.
 - The typical dosing volume is 10 mL/kg.
 - A twice-daily (BID) dosing schedule is recommended based on pharmacokinetic data.[\[1\]](#)

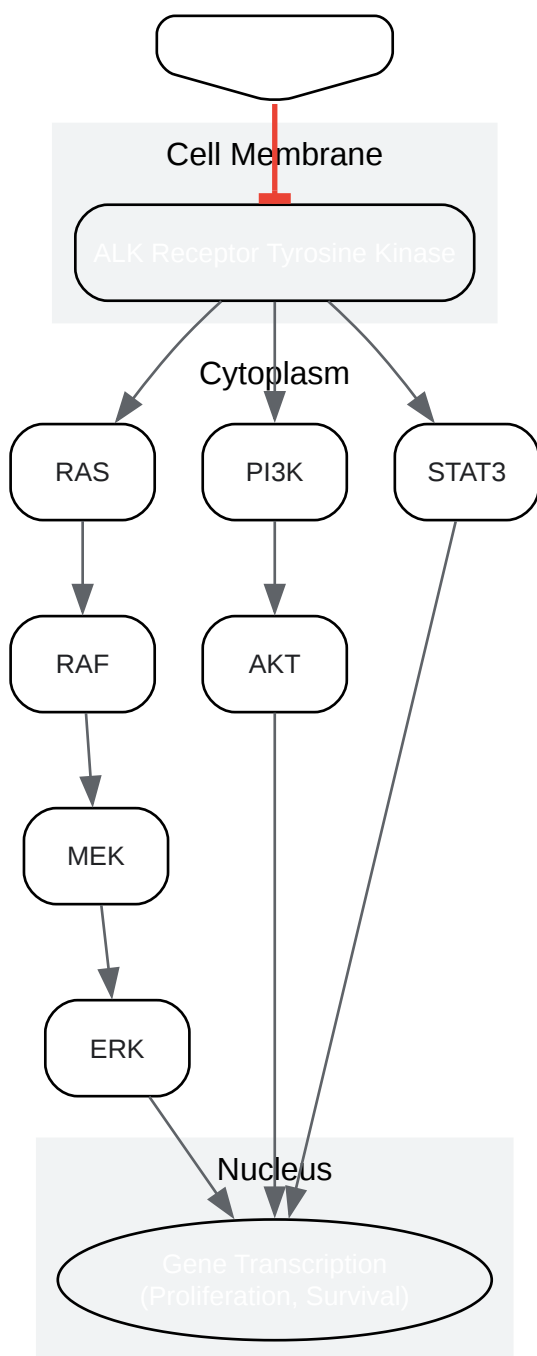
In Vivo Efficacy Evaluation

- Tumor Volume Measurement:
 - Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
 - Measure tumor dimensions (length and width) with digital calipers two to three times per week.
 - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.
- Body Weight Monitoring:
 - Monitor the body weight of each mouse two to three times per week as an indicator of general health and treatment-related toxicity.
- Endpoint Criteria:
 - The study may be terminated when tumors in the vehicle control group reach a specific size (e.g., 2000 mm³).
 - Individual animals may be euthanized if tumors become ulcerated or if body weight loss exceeds a predefined limit (e.g., 20%).
- Data Analysis:

- Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group compared to the vehicle control group.
- Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the observed anti-tumor effects.

Mandatory Visualizations

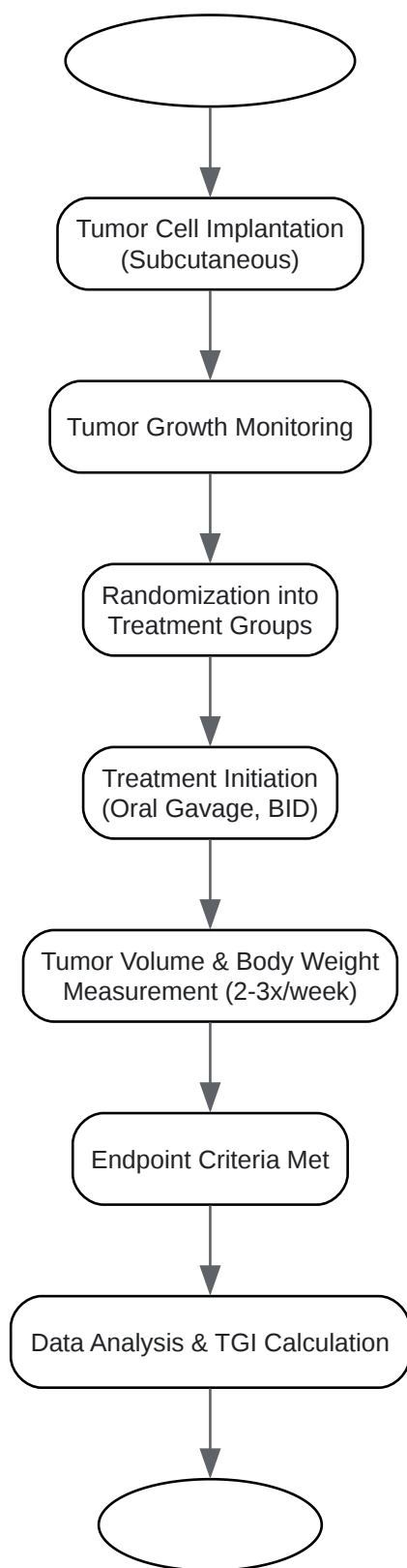
Signaling Pathway Diagram



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Caption: ALK signaling pathway and inhibition by TPX-0131.

Experimental Workflow Diagram



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Caption: Experimental workflow for in vivo efficacy studies of TPX-0131.

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References

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